S-(2-carboxypropyl)-Cysteamine

Description

Properties

IUPAC Name |

3-(2-aminoethylsulfanyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5(6(8)9)4-10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRVABODKAYFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868563 | |

| Record name | 3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-(2-carboxypropyl)-Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80186-81-8 | |

| Record name | 3-[(2-Aminoethyl)thio]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80186-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(2-Carboxypropyl)cysteamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080186818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-carboxypropyl)-Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

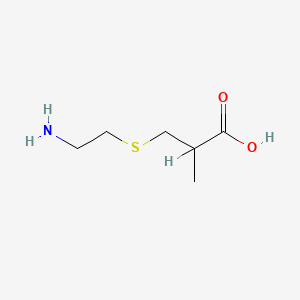

S-(2-carboxypropyl)-Cysteamine chemical structure and properties

An In-depth Technical Guide to S-(2-carboxypropyl)-Cysteamine (SCPCM)

Introduction

This compound (SCPCM), known systematically as 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid, is a sulfur-containing amino acid derivative. While structurally unassuming, this molecule has emerged as a critical biomarker in the field of inborn errors of metabolism.[1] It is not a typical cellular metabolite but rather a detoxification product that accumulates under specific pathological conditions.

This guide provides a comprehensive technical overview of SCPCM, from its fundamental chemical properties and synthesis to its vital role in the diagnosis and management of a rare mitochondrial disease. We will delve into the biochemical pathways leading to its formation, present detailed methodologies for its quantification, and discuss its broader implications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The unique structure of SCPCM, featuring a cysteamine moiety linked via a thioether bond to a carboxypropyl group, dictates its chemical behavior and biological function.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoic acid | [1][2] |

| CAS Number | 80186-81-8 | [1][2] |

| Molecular Formula | C₆H₁₃NO₂S | [1][2] |

| Molecular Weight | 163.24 g/mol | [1][2] |

| SMILES | CC(CSCCN)C(=O)O | [1][2] |

| InChI Key | UFRVABODKAYFCB-UHFFFAOYSA-N | [1][2] |

Table 2: Physicochemical Properties

While experimental data for SCPCM is sparse, properties can be computed or inferred from its parent compound, cysteamine.

| Property | Value (SCPCM) | Value (Cysteamine - for context) | Reference |

| Physical State | Solid | White, water-soluble solid | [2] |

| XLogP3 (Computed) | -2.3 | 0.1 | [2][3] |

| Hydrogen Bond Donors | 2 | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | 2 | [2] |

| pKa₁ (Thiol) | Predicted ~8-9 | 8.19 | [3] |

| pKa₂ (Amine) | Predicted ~10-11 | 10.75 | [3] |

| Water Solubility | Predicted High | 23.5 g/L | [3] |

Note: SCPCM values are primarily from computational models. Cysteamine values are provided for comparative context.

Synthesis and Characterization

SCPCM is formed both endogenously under pathological conditions and can be prepared through chemical synthesis for use as an analytical standard.

Biosynthesis: A Detoxification Pathway

SCPCM is not a product of normal metabolism. Its formation is a direct consequence of defects in the valine catabolism pathway, specifically a deficiency in the mitochondrial enzyme Short-Chain Enoyl-CoA Hydratase (ECHS1).[1]

-

Valine Catabolism: The breakdown of the amino acid valine produces methacrylyl-CoA as a key intermediate.

-

Enzyme Deficiency: In ECHS1 deficiency, methacrylyl-CoA cannot be hydrated to 3-hydroxyisobutyryl-CoA.[4]

-

Toxic Accumulation: The resulting buildup of methacrylyl-CoA, a reactive electrophile, is toxic to the cell.[4]

-

Detoxification: To mitigate this toxicity, the cell conjugates methacrylyl-CoA with endogenous nucleophiles. SCPCM is formed via a thia-Michael addition reaction between the thiol group of cysteamine and the double bond of methacrylyl-CoA.[1][4] Cysteamine itself is an aminothiol derived from the degradation of coenzyme A.[3]

Caption: Biosynthesis of SCPCM in ECHS1 deficiency.

Chemical Synthesis

The synthesis of SCPCM for use as a reference standard in clinical and research laboratories can be achieved via a conjugate addition reaction.

Principle: This synthesis mimics the biosynthetic route, utilizing a Michael addition. The nucleophilic thiol of cysteamine attacks the electrophilic β-carbon of methacrylic acid. This approach is efficient and directly yields the target compound.

Experimental Protocol:

-

Reactant Preparation: Dissolve cysteamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or water. Adjust the pH to approximately 8-9 with a base (e.g., sodium hydroxide or triethylamine) to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Michael Addition: Add methacrylic acid (1.1 eq) dropwise to the cysteamine solution at room temperature with stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the product.

-

Workup and Purification:

-

Acidify the reaction mixture to a pH of ~3-4 with hydrochloric acid. This protonates the amine and carboxyl groups, aiding in purification.

-

The solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization or by column chromatography on a suitable stationary phase (e.g., silica gel or ion-exchange resin).

-

-

Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

-

¹H NMR: Expected signals would include a doublet for the methyl group on the carboxypropyl chain, multiplets for the methylene groups adjacent to the sulfur and nitrogen atoms, and a methine proton signal. The exchangeable protons of the amine, thiol (if any unreacted), and carboxylic acid groups would appear as broad singlets.

-

¹³C NMR: The spectrum should show six distinct carbon signals corresponding to the methyl, four methylene/methine, and one carboxyl carbon.

-

Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 164.07. Key fragmentation patterns would likely involve the loss of water (-18) from the carboxylic acid, loss of the carboxyl group (-45), and cleavage of the C-S or C-C bonds in the backbone.

Biochemical Role and Clinical Significance

The primary and most critical application of SCPCM is as a diagnostic biomarker for ECHS1 deficiency.[1]

Pathophysiology Link: ECHS1 deficiency is a severe mitochondrial disorder that impairs the metabolism of valine and fatty acids. The resulting accumulation of methacrylyl-CoA leads to cellular toxicity, energy depletion, and often presents as Leigh-like syndrome or exercise-induced dystonia.[1]

Biomarker Utility:

-

High Specificity and Sensitivity: Urinary and plasma levels of SCPCM are significantly elevated in patients with ECHS1 deficiency compared to healthy individuals or patients with other metabolic disorders.[1] This makes it a highly reliable diagnostic marker.

-

Monitoring Therapeutic Interventions: The efficacy of treatments, such as a valine-restricted diet, can be monitored by tracking the levels of SCPCM. A decrease in its concentration indicates a reduction in the upstream methacrylyl-CoA load and a positive response to therapy.[1]

-

Distinguishing from Related Disorders: While the related compound, S-(2-carboxypropyl)-cysteine (SCPC), is also elevated in ECHS1 deficiency, the specific profile of these and other metabolites can help differentiate it from similar conditions like 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency.[4]

Analytical Methodology for Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of SCPCM in biological matrices like urine and plasma.[1]

Principle: This method provides high selectivity by separating SCPCM from other urine components chromatographically, followed by specific detection using mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which is unique to SCPCM, ensuring accurate quantification even at very low concentrations.

Caption: General workflow for LC-MS/MS analysis of SCPCM.

Exemplary LC-MS/MS Protocol for Urinary SCPCM:

-

1. Sample Preparation:

-

Thaw frozen urine samples on ice.

-

Vortex each sample for 10 seconds.

-

Prepare a 1:10 dilution by adding 50 µL of urine to 450 µL of a solution containing the internal standard (e.g., ¹³C₃,¹⁵N-labeled SCPCM) in 0.1% formic acid in water. The internal standard is crucial for correcting variations in sample preparation and instrument response.

-

Vortex the diluted sample for 10 seconds.

-

Filter the sample through a 0.22 µm syringe filter or a protein precipitation plate to remove particulates.

-

Transfer the filtrate to an autosampler vial.

-

-

2. Liquid Chromatography (LC):

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[5]

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining this polar analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1.0 min: 2% B

-

1.0-4.0 min: Ramp to 95% B

-

4.0-5.0 min: Hold at 95% B

-

5.1-7.0 min: Return to 2% B and equilibrate.

-

-

Injection Volume: 5 µL.

-

-

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical but Chemically Justified):

-

SCPCM: Precursor Ion (Q1): m/z 164.1 → Product Ion (Q3): m/z 118.1 (Loss of H₂O and CO)

-

Internal Standard: Precursor Ion (Q1): m/z 168.1 → Product Ion (Q3): m/z 122.1

-

-

Instrument Parameters: Optimize gas temperatures, gas flows, and collision energy for maximum signal intensity for the specific mass spectrometer being used.

-

Safety, Handling, and Storage

As a research chemical, SCPCM and its parent compound, cysteamine, require careful handling.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[1][6]

-

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. For long-term stability, storage at -20°C is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Sulfur-containing compounds should be segregated as required.[1]

References

-

PubChem. Cysteamine. [Link]

- El-Hage, C., et al. (2022). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Drug Delivery.

-

PubChem. S-(2-Carboxypropyl)cysteine. [Link]

-

PubChem. 3-((2-Aminoethyl)thio)-2-methylpropanoic acid. [Link]

-

Squillaro, T., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences. [Link]

-

Jiang, Y., et al. (2023). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. International Journal of Molecular Sciences. [Link]

-

Pastore, A., et al. (2019). Measurement of Cystine in Urine by Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]

- Rodzaj, W., et al. (2024).

-

Pastore, A., et al. (1998). Determination of total cysteamine in human plasma in the form of its 2-S-quinolinium derivative by high performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Bohrium. (2024). A new and rapid LC-MS/MS method for the determination of cysteamine plasma levels in cystinosis patients. Ask this paper. [Link]

-

Szabo-Scandic. Cysteamine, Hydrochloride Safety Data Sheet. [Link]

-

ResearchGate. (2023). Sample 1D NMR spectra (top ¹H and bottom ¹³C) recorded for cysteamine... [Link]

-

Agilent. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

Sources

- 1. This compound|163.24 g/mol|CAS 80186-81-8 [benchchem.com]

- 2. 3-((2-Aminoethyl)thio)-2-methylpropanoic acid | C6H13NO2S | CID 133402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of S-(2-carboxypropyl)-Cysteamine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

S-(2-carboxypropyl)-cysteamine (SCPCM) has emerged from a biomarker of rare metabolic disease to a molecule of significant interest for understanding cellular responses to metabolic stress. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of SCPCM in cells. We will delve into its biosynthesis, its role as a key effector in a novel post-translational modification, its influence on critical signaling pathways such as Nrf2 and hydrogen sulfide production, and its impact on mitochondrial function. This document synthesizes current knowledge, presents detailed experimental protocols for its study, and offers insights into its broader toxicological and therapeutic implications.

The Genesis of this compound: A Consequence of Metabolic Dysfunction

This compound is not a typical signaling molecule but rather a product of a detoxification pathway initiated by a failure in mitochondrial metabolism. Its formation is intrinsically linked to the catabolism of the branched-chain amino acid valine.

The Valine Catabolic Pathway and ECHS1 Deficiency

The mitochondrial enzyme short-chain enoyl-CoA hydratase (ECHS1) is a critical component of the valine degradation pathway. A deficiency in ECHS1 leads to the accumulation of the toxic and highly reactive intermediate, methacrylyl-CoA[1][2]. This accumulation is the primary trigger for the formation of SCPCM. The pathway can be visualized as follows:

Figure 1: Biosynthesis of this compound (SCPCM). In ECHS1 deficiency, the accumulation of methacrylyl-CoA shunts this reactive metabolite into a detoxification pathway where it conjugates with cysteamine to form SCPCM.

This conjugation reaction is a crucial detoxification mechanism, as the accumulation of methacrylyl-CoA is cytotoxic[3]. The presence of elevated levels of SCPCM in urine and plasma is therefore a key diagnostic biomarker for ECHS1 deficiency[1].

A Novel Post-Translational Modification: Cysteine S-2-carboxypropylation

The formation of SCPCM is not an isolated event but rather an indicator of a broader, more profound cellular event: a novel, non-enzymatic post-translational modification (PTM) termed cysteine S-2-carboxypropylation (C2cp)[3].

The electrophilic nature of the double bond in methacrylyl-CoA allows it to react with the nucleophilic sulfhydryl group of cysteine residues in proteins via a thia-Michael addition[3]. This covalent modification has been shown to affect a wide array of cellular proteins, thereby altering their function.

A chemoproteomic approach using a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA), has identified over 400 protein targets of C2cp. These proteins are involved in a multitude of essential cellular processes, including:

-

Gene transcription

-

Protein translation

-

RNA splicing

-

Protein folding

-

Energy production[3]

This widespread protein modification suggests that the pathological consequences of ECHS1 deficiency are not solely due to the toxicity of methacrylyl-CoA itself, but also due to the dysregulation of numerous cellular pathways through this novel PTM.

Modulation of Key Cellular Signaling Pathways

The reactivity of SCPCM's precursor and its structural similarity to other signaling molecules suggest its involvement in modulating key cellular pathways.

Activation of the Nrf2 Antioxidant Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response[4]. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. However, upon exposure to electrophilic or oxidative stress, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2[5]. Nrf2 then initiates the transcription of a battery of antioxidant and cytoprotective genes.

While direct evidence for SCPCM-mediated Nrf2 activation is still emerging, the mechanism is highly plausible. The electrophilic nature of methacrylyl-CoA strongly suggests it can directly modify Keap1 cysteines. Furthermore, related thiol compounds have been shown to activate the Nrf2 pathway[[“]].

Figure 2: Proposed mechanism for Nrf2 activation. The electrophilic precursor of SCPCM, methacrylyl-CoA, is hypothesized to modify cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex and leading to Nrf2-mediated antioxidant gene expression.

Inhibition of Cystathionine γ-lyase and H₂S Signaling

Hydrogen sulfide (H₂S) is a gasotransmitter with important roles in vasodilation, neuromodulation, and inflammation. A key enzyme in its synthesis is cystathionine γ-lyase (CSE)[7].

Studies on S-3-carboxypropyl-L-cysteine (CPC), a close structural analog of SCPCM, have demonstrated its inhibitory effect on CSE. This suggests that SCPCM could also modulate H₂S levels.

| Compound | Target Reaction | Kᵢ (µM) |

| S-3-carboxypropyl-L-cysteine (CPC) | γ-elimination of cystathionine | 50 ± 3 |

| S-3-carboxypropyl-L-cysteine (CPC) | H₂S synthesis from cysteine | 180 ± 15 |

| Table 1: Inhibitory constants (Kᵢ) of S-3-carboxypropyl-L-cysteine for human cystathionine γ-lyase (CSE)[7][8]. |

The inhibition of CSE by SCPCM could have significant physiological consequences by altering H₂S homeostasis.

Impact on Mitochondrial Function

Given that the formation of SCPCM is a direct result of a mitochondrial enzyme deficiency, it is not surprising that it is closely linked to mitochondrial dysfunction. Loss of ECHS1 expression has been shown to reduce the activity of mitochondrial respiratory complexes I and IV, leading to impaired cellular respiration[9][10].

The accumulation of methacrylyl-CoA and the subsequent widespread S-2-carboxypropylation of mitochondrial proteins likely contribute to this respiratory chain dysfunction[3]. Indeed, a significant number of the identified C2cp-modified proteins are located in the mitochondria[3].

Experimental Methodologies for the Study of this compound

The study of SCPCM and its effects requires specialized analytical and proteomic techniques.

Quantification of SCPCM by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SCPCM in biological fluids[1].

Protocol: LC-MS/MS Analysis of SCPCM in Urine [1][11]

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilute the supernatant 1:10 with a solution of internal standards in 0.1% formic acid in water.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% mobile phase B over approximately 10 minutes.

-

Flow Rate: 0.35 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for SCPCM: 164.15 > 119.05.

-

Internal Standard: A deuterated analog, such as S-(2-carboxypropyl) D2-cysteine, should be used for accurate quantification.

-

Chemoproteomic Profiling of Cysteine S-2-carboxypropylation

This technique allows for the identification of proteins that are post-translationally modified by methacrylyl-CoA[3].

Figure 3: Workflow for the chemoproteomic identification of S-2-carboxypropylated proteins.

Protocol: Chemoproteomic Profiling [3]

-

Cell Lysis: Prepare whole-cell lysates from cells of interest (e.g., HEK293T cells).

-

Probe Incubation: Incubate the cell lysate with the N-propargyl methacrylamide (PMAA) probe (e.g., 4 mM for 16 hours at 37°C).

-

Biotinylation: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to conjugate an azide-biotin tag to the alkyne handle of the PMAA probe.

-

Enrichment: Use streptavidin-coated beads to enrich for biotinylated proteins.

-

On-bead Digestion: Digest the enriched proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution mass spectrometry to identify the modified proteins and the specific sites of S-2-carboxypropylation.

Toxicological and Therapeutic Perspectives

The formation of SCPCM represents a biological double-edged sword. On one hand, it is a vital detoxification pathway that mitigates the immediate toxicity of methacrylyl-CoA. On the other hand, the underlying process of widespread protein S-2-carboxypropylation can lead to the dysfunction of numerous cellular systems, contributing to the pathophysiology of ECHS1 deficiency.

Understanding the specific protein targets of this modification and their functional consequences could open new avenues for therapeutic intervention. For instance, strategies to restore the function of critically modified proteins or to enhance alternative detoxification pathways could be explored. Furthermore, the potential for SCPCM to modulate H₂S signaling and the Nrf2 pathway suggests that it could have broader implications in conditions characterized by oxidative stress and inflammation.

Conclusion

This compound is more than just a biomarker; it is a key to understanding a complex cellular response to metabolic stress. Its formation signals the activation of a detoxification pathway that, in turn, initiates a novel post-translational modification with far-reaching consequences for cellular function. The elucidation of the molecular targets of cysteine S-2-carboxypropylation and the impact of SCPCM on signaling pathways like Nrf2 and H₂S production are exciting frontiers in metabolic research. The experimental approaches outlined in this guide provide a robust framework for further investigation into the intricate roles of this fascinating molecule.

References

Sources

- 1. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deficiency of ECHS1 causes mitochondrial encephalopathy with cardiac involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.uniurb.it [ora.uniurb.it]

- 6. consensus.app [consensus.app]

- 7. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pathophysiological Cascade of SCPCM in ECHS1 Deficiency: A Technical Guide for Researchers

Executive Summary

Enoyl-CoA hydratase, short-chain 1 (ECHS1) deficiency is a severe, autosomal recessive mitochondrial disorder with a spectrum of clinical presentations, often culminating in a Leigh-like syndrome.[1][2] The absence or dysfunction of the ECHS1 enzyme disrupts mitochondrial fatty acid β-oxidation and the catabolism of the branched-chain amino acid valine.[2] This enzymatic blockade leads to the accumulation of toxic metabolic intermediates, most notably methacrylyl-CoA.[3][4] The high reactivity of methacrylyl-CoA with thiol-containing molecules results in the formation of S-(2-carboxypropyl)cysteine (SCPC) and related conjugates, collectively referred to as SCPCM (S-(2-carboxypropyl)cysteine and its metabolites).[3] This guide provides an in-depth exploration of the pathophysiological role of SCPCM in ECHS1 deficiency, offering a technical resource for researchers and drug development professionals. We will dissect the molecular mechanisms of SCPCM-induced cellular damage, detail experimental methodologies for its investigation, and discuss the implications for therapeutic development.

The Central Role of ECHS1 in Mitochondrial Metabolism

ECHS1 is a mitochondrial matrix enzyme that catalyzes the second step of fatty acid β-oxidation: the hydration of 2-trans-enoyl-coenzyme A (CoA) intermediates to L-3-hydroxyacyl-CoAs.[5][6] While the mitochondrial trifunctional protein (MTP) handles the hydration of long-chain fatty acids, ECHS1 is specific for short-chain substrates.[7] Beyond its role in fatty acid oxidation, ECHS1 is also a critical component of the valine catabolic pathway.[4]

Mutations in the ECHS1 gene lead to a reduction or complete loss of enzyme activity, causing a metabolic bottleneck.[8] This has two primary and interconnected consequences: impaired energy production and the accumulation of toxic upstream metabolites.[8] The clinical manifestations of ECHS1 deficiency are severe and multi-systemic, including profound neurological impairment, developmental regression, dystonia, and cardiomyopathy.[2][3][7] The prognosis for neonatal-onset ECHS1 deficiency is particularly grim, with high rates of early mortality due to overwhelming lactic acidosis and cardiorespiratory failure.[1]

The Genesis of SCPCM: A Cascade of Metabolic Derangement

The lynchpin of ECHS1 deficiency pathophysiology is the accumulation of methacrylyl-CoA, a highly reactive and toxic intermediate in the valine degradation pathway.[3][9] Unable to be processed by the deficient ECHS1 enzyme, methacrylyl-CoA levels rise within the mitochondrial matrix. Its electrophilic nature drives it to form adducts with available thiol (-SH) groups, most notably on cysteine residues within proteins and glutathione.[3][9] This leads to the formation of a suite of aberrant metabolites, including:

-

S-(2-carboxypropyl)cysteine (SCPC): Formed from the adduction of methacrylyl-CoA to cysteine.[3]

-

S-(2-carboxypropyl)cysteamine: Resulting from the reaction with cysteamine.[3]

-

N-acetyl-S-(2-carboxypropyl)cysteine: A urinary biomarker for the disease.[3][10]

These metabolites, collectively termed SCPCM, are not merely biomarkers but are active participants in the disease's progression.

Molecular Mechanisms of SCPCM-Induced Pathophysiology

The accumulation of SCPCM and its precursors instigates a multi-pronged assault on cellular homeostasis, primarily centered on mitochondrial function.

Disruption of Oxidative Phosphorylation (OXPHOS)

Recent research has illuminated a direct link between ECHS1 deficiency and the destabilization of the electron transport chain.[4] Studies using CRISPR/Cas9 knockout cell models have demonstrated that the loss of ECHS1 leads to reduced steady-state levels of several OXPHOS complexes, including Complex I, Complex III, Complex IV, and supercomplexes.[4][11] This suggests that the metabolic consequences of ECHS1 deficiency, potentially including the widespread, non-specific modification of proteins by methacrylyl-CoA, impairs the assembly and stability of the respiratory chain.[4] The functional outcome is a significant reduction in mitochondrial oxygen consumption and ATP production, forcing a greater reliance on glycolysis and leading to the characteristic lactic acidosis seen in patients.[4][8]

Induction of Oxidative Stress

The crippled electron transport chain becomes a significant source of reactive oxygen species (ROS).[8] The accumulation of partially metabolized fatty acids and other intermediates further fuels ROS production, creating a vicious cycle of oxidative damage.[8] Neurons, with their high energy demands and vulnerability to oxidative stress, are particularly susceptible, which likely contributes to the severe neurodegeneration observed in ECHS1 deficiency.[8] The basal ganglia are often severely affected, as evidenced by bilateral T2 hyperintensity on MRI scans of patients.[8]

Proteomic Instability and Enzyme Inhibition

The adduction of methacrylyl-CoA to cysteine residues is not limited to glutathione. This modification can occur on a wide range of mitochondrial proteins, altering their structure and function. This can lead to enzyme inhibition, disruption of protein-protein interactions, and overall proteomic instability. The extent of this "carboxypropylation" and its specific protein targets are an active area of investigation.[9]

Below is a diagram illustrating the core pathophysiological cascade in ECHS1 deficiency.

Sources

- 1. Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ECHS1 deficiency and its biochemical and clinical phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Loss of mitochondrial fatty acid β‐oxidation protein short‐chain Enoyl‐CoA hydratase disrupts oxidative phosphorylation protein complex stability and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Two novel ECHS1 variants, affecting splicing and reducing enzyme activity, is associated with mitochondrial encephalopathy in infant: a case report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ECHS1: pathogenic mechanisms, experimental models, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]

- 11. researchgate.net [researchgate.net]

S-(2-carboxypropyl)-cysteamine: A Key Biomarker for Inborn Errors of Valine Metabolism

An In-depth Technical Guide for Researchers and Clinicians

Foreword

In the landscape of diagnostic medicine, the identification of specific and reliable biomarkers is paramount for the early and accurate detection of in-born errors of metabolism (IEMs). These genetic disorders, often characterized by the disruption of key enzymatic pathways, can lead to the accumulation of toxic intermediates, resulting in severe and progressive clinical phenotypes. This guide focuses on S-(2-carboxypropyl)-cysteamine (SCPC), a critical biomarker whose presence and concentration in biological fluids, particularly urine, provides a vital clue to defects in the valine catabolism pathway, most notably Short-chain enoyl-CoA hydratase (ECHS1) deficiency. As a senior application scientist, my objective is to provide a comprehensive resource that bridges the underlying biochemistry with robust analytical methodology, empowering researchers, clinicians, and drug development professionals to confidently identify, quantify, and interpret this pivotal metabolite.

The Biochemical Genesis of a Biomarker: Valine Catabolism and ECHS1 Deficiency

The journey to understanding SCPC's significance begins with the mitochondrial catabolism of the branched-chain amino acid, valine. This multi-step process is essential for energy production and the recycling of metabolic intermediates. A critical enzyme in this pathway is Short-chain enoyl-CoA hydratase (ECHS1), which catalyzes the hydration of methacrylyl-CoA to 3-hydroxyisobutyryl-CoA.[1]

In individuals with ECHS1 deficiency, this enzymatic step is blocked or significantly reduced.[2] The consequence is the accumulation of the upstream substrate, methacrylyl-CoA.[3] Methacrylyl-CoA is not a benign intermediate; it is a highly reactive and electrophilic compound.[3] Its double bond is susceptible to a thia-Michael addition reaction, causing it to readily conjugate with endogenous molecules containing free sulfhydryl (thiol) groups.[3]

The primary targets for this non-enzymatic conjugation are the aminothiols cysteine and cysteamine (derived from Coenzyme A degradation), leading to the formation of S-(2-carboxypropyl)cysteine (SCPC) and S-(2-carboxypropyl)cysteamine (referred to in some literature as SCPCM), respectively.[3][4] These newly formed, stable conjugates are then excreted in the urine, serving as direct and quantifiable indicators of the upstream metabolic block.[4][5]

Caption: Valine catabolism pathway and the formation of SCPC in ECHS1 deficiency.

Clinical Significance: SCPC as a Diagnostic Marker

The accumulation of SCPC and its related conjugates is a hallmark of specific IEMs, primarily:

-

Short-chain Enoyl-CoA Hydratase (ECHS1) Deficiency: This is the principal disorder associated with elevated urinary SCPC.[6] ECHS1 deficiency is an autosomal recessive disorder with a wide clinical spectrum.[6] Severe forms often present in infancy with features of Leigh syndrome, a progressive neurodegenerative disorder characterized by psychomotor delay or regression, dystonia, seizures, and elevated lactate.[6][7]

-

3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency: A defect in the enzyme immediately downstream of ECHS1 can also lead to a buildup of toxic intermediates derived from the valine pathway and the formation of similar conjugates.[3]

The identification of elevated SCPC in a symptomatic individual is a strong indicator for sequencing the ECHS1 gene to confirm the diagnosis.[6] Early diagnosis is critical, as some therapeutic strategies, such as a valine-restricted diet, have shown potential in mitigating disease progression in some patients.[7]

Analytical Methodology: Quantification of SCPC by LC-MS/MS

The gold standard for the accurate and sensitive quantification of SCPC and its analogues in urine is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high specificity by separating the analyte of interest from a complex biological matrix and detecting it based on its unique mass-to-charge ratio and fragmentation pattern.

Principle of the Assay

The method involves direct injection of diluted urine onto a liquid chromatography system, which separates the target analytes. The eluent is then introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting specific product ion is monitored. This precursor-to-product ion "transition" is highly specific to the analyte, minimizing interference and ensuring accurate quantification.[4]

Caption: General workflow for SCPC quantification by LC-MS/MS.

Detailed Experimental Protocol

This protocol is based on established methods for urinary amino acid and metabolite analysis, specifically adapted for SCPC.[4]

1. Reagents and Materials:

-

This compound (SCPCM) and S-(2-carboxypropyl)cysteine (SCPC) analytical standards.

-

Stable isotope-labeled internal standards (e.g., S-(2-carboxypropyl) D2-cysteine).

-

LC-MS grade water, acetonitrile, and formic acid.

-

Urine collection containers.

-

Microcentrifuge tubes and autosampler vials.

2. Sample Preparation:

-

Collection: Collect a random urine sample. A first-morning void is often preferred due to higher concentration, but not strictly necessary.

-

Storage: Samples should be frozen at -20°C or -80°C until analysis to ensure analyte stability.

-

Preparation for Injection:

-

Thaw urine samples at room temperature.

-

Vortex to ensure homogeneity.

-

Centrifuge at ~10,000 x g for 5 minutes to pellet any particulate matter.

-

Prepare a dilution solution containing the internal standard(s) in LC-MS grade water.

-

In a clean microcentrifuge tube or autosampler vial, dilute 10 µL of the urine supernatant with 990 µL of the internal standard solution (a 1:100 dilution).

-

Vortex thoroughly. The sample is now ready for injection.

-

3. LC-MS/MS Instrumentation and Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A tandem mass spectrometer capable of MRM.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.35 mL/min.

-

Injection Volume: 1-5 µL.

-

Gradient: A typical gradient would start at low %B (e.g., 2%), ramp up to elute the analytes, followed by a high-organic wash and re-equilibration.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Specific transitions must be optimized for the instrument in use. The following are published transitions that serve as an excellent starting point[4]:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| S-(2-carboxypropyl)cysteamine (SCPCM) | 164.15 | 119.05 |

| S-(2-carboxypropyl)cysteine (SCPC) | 208.00 | 119.20 |

| S-(2-carboxypropyl) D2-cysteine (IS) | 209.95 | 119.00 |

4. Calibration and Quality Control:

-

A multi-point calibration curve should be prepared by spiking known concentrations of analytical standards into a control matrix (e.g., pooled normal urine or a synthetic urine matrix).

-

At least two levels of quality control (QC) samples (low and high concentrations) should be prepared independently and run with each batch of samples to ensure the accuracy and precision of the assay.

Data Interpretation: From Raw Signal to Clinical Insight

The final concentration of SCPC is typically normalized to the urinary creatinine concentration to account for variations in urine dilution. The result is reported in units of µmol/g creatinine.[8][9]

Reference and Pathological Ranges

While reference ranges can vary slightly between laboratories, a clear distinction exists between normal and pathological levels. Data from a study of six patients with confirmed ECHS1 deficiency compared to six healthy controls provides a clear diagnostic window.[4]

| Analyte | Control Range (µmol/g creatinine) | ECHS1 Deficiency Range (µmol/g creatinine) |

| S-(2-carboxypropyl)cysteamine (SCPCM) | Not Detected - ~0.5 | ~5 - 100+ |

| S-(2-carboxypropyl)cysteine (SCPC) | Not Detected - ~1.0 | ~10 - 250+ |

| Table based on data presented in Kuwajima M, et al. (2021).[4] |

A finding of significantly elevated S-(2-carboxypropyl)cysteamine and S-(2-carboxypropyl)cysteine, often several orders of magnitude above the control range, is strongly indicative of ECHS1 deficiency. It is also advisable to analyze for other related metabolites, such as N-acetyl-S-(2-carboxypropyl)cysteine, which has also been proposed as a useful diagnostic marker.

Conclusion and Future Outlook

This compound is an exemplary biomarker, offering a direct window into a specific metabolic dysfunction. Its formation is a direct chemical consequence of an enzymatic block in the valine catabolism pathway, and its detection by robust and specific LC-MS/MS methods provides a reliable diagnosis for ECHS1 deficiency. The continued refinement of analytical methods and the integration of SCPC into broader metabolic screening panels will further enhance the early diagnosis of this severe class of inborn errors of metabolism, paving the way for timely therapeutic intervention and improved patient outcomes.

References

-

Kuwajima M, Kojima K, Osaka H, et al. Valine metabolites analysis in ECHS1 deficiency. Mitochondrion. 2021;61:159-165. [Link]

-

Kuwajima M, Kojima K, Osaka H, et al. Figure 2: Urine level of cysteine/cysteamine conjugates. ResearchGate. 2021. [Link]

-

Zhang Y, Liu Y, Wang J, et al. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. BMC Med Genet. 2020;21(1):242. [Link]

-

UCSF Health. Creatinine urine test. 2023. [Link]

-

Yamada K, Aiba K, Kitaura Y, et al. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion. J Med Genet. 2015;52(10):691-698. [Link]

-

Medscape. Creatinine: Reference Range, Interpretation, Collection and Panels. 2023. [Link]

-

Cure ECHS1 Foundation. Medical nutrition therapy in ECHS1 patients: Clinical and biochemical response to low valine diet. 2020. [Link]

-

University of Rochester Medical Center. Creatinine (Urine) - Health Encyclopedia. [Link]

-

Kidney Care UK. Understanding your CKD blood and urine test results. 2024. [Link]

-

Aida I, Eto K, Kato M, et al. Valine-restricted diet for patients with ECHS1 deficiency: Divergent clinical outcomes in two Japanese siblings. Brain Dev. 2021;43(3):438-443. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 151433, S-(2-Carboxypropyl)cysteine. [Link]

-

National Center for Biotechnology Information. PubChem Pathway Summary for Pathway PWY-5021, L-valine degradation I. [Link]

-

Liu Y, Li Y, Wang Y, et al. Deficiency in the conserved ECHS1 gene causes Leigh syndrome by impairing mitochondrial respiration efficiency and suppressing ADRB2-PKA signaling. Cell Death Dis. 2022;13(5):471. [Link]

-

ResearchGate. The valine catabolic pathway is unique when compared with other BCAAs. [Link]

-

Alfieri A, Malatesta F. Challenges for cysteamine stabilization, quantification, and biological effects improvement. J Control Release. 2021;338:539-551. [Link]

-

National Center for Biotechnology Information. PubChem Pathway Summary for Pathway valine degradation. [Link]

-

ResearchGate. Pathway of valine catabolism. [Link]

-

Alfadhel M, Al-Amoudi M, Al-Thihli K, et al. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry. Rapid Commun Mass Spectrom. 2005;19(17):2423-2428. [Link]

Sources

- 1. cure-echs1.com [cure-echs1.com]

- 2. Valine metabolites analysis in ECHS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]

- 5. Valine-restricted diet for patients with ECHS1 deficiency: Divergent clinical outcomes in two Japanese siblings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucsfhealth.org [ucsfhealth.org]

- 7. emedicine.medscape.com [emedicine.medscape.com]

- 8. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 9. Clinical, biochemical and metabolic characterisation of a mild form of human short-chain enoyl-CoA hydratase deficiency: significance of increased N-acetyl-S-(2-carboxypropyl)cysteine excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Characterization of Protein S-2-Carboxypropylation

A Novel Post-Translational Modification at the Interface of Metabolism and Cellular Regulation

For decades, the landscape of post-translational modifications (PTMs) has expanded, revealing intricate layers of cellular control. The discovery of novel PTMs continues to open new avenues for understanding protein function and its dysregulation in disease. This guide delves into the recent discovery of protein S-2-carboxypropylation (C2cp), a non-enzymatic PTM originating from an intermediate of valine metabolism, and provides a comprehensive overview of the innovative chemoproteomic strategies developed for its detection and characterization.

The Genesis of a Discovery: Methacrylyl-CoA and a Reactive Metabolite

The story of S-2-carboxypropylation begins with methacrylyl-CoA, a key intermediate in the catabolic pathway of the branched-chain amino acid valine.[1][2] Elevated levels of methacrylyl-CoA are known to be cytotoxic and are implicated in several metabolic disorders, including those arising from mutations in the 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) and short-chain enoyl-CoA hydratase (ECHS1) enzymes.[1] The inherent chemical reactivity of methacrylyl-CoA, specifically the electrophilicity of its alkene bond, led to the hypothesis that it could directly react with nucleophilic residues on proteins, giving rise to a previously unexplored PTM.[1][2]

The proposed mechanism involves a thia-Michael addition reaction between the sulfhydryl group of a cysteine residue and the double bond of methacrylyl-CoA. This forms a thioether linkage, resulting in the S-2-carboxypropylation of the cysteine residue.[1] Initial in vitro experiments confirmed that methacrylyl-CoA efficiently reacts with various thiol-containing biomolecules, including cysteine and glutathione, lending strong support to this hypothesis.[1]

Figure 1: Proposed pathway for the formation of protein S-2-carboxypropylation.

Overcoming the Detection Challenge: A Chemoproteomic Approach

A significant hurdle in the study of any novel PTM is the absence of specific antibodies for conventional detection methods like Western blotting or immunoprecipitation.[1][3] To circumvent this, a bioorthogonal chemical probe, N-propargyl methacrylamide (PMAA), was ingeniously designed.[1][3] This probe mimics the reactive methacrylate group while incorporating an alkyne handle for subsequent "click" chemistry-based detection and enrichment.

The experimental workflow is a multi-step process that enables the global and site-specific profiling of S-2-carboxypropylated proteins from complex cellular lysates.

Step-by-Step Experimental Workflow for C2cp Profiling

-

Cell Lysis and Protein Extraction: Cells are lysed under conditions that preserve protein integrity.

-

Probe Labeling: The cell lysate is incubated with the PMAA probe. The methacrylamide group of PMAA reacts with cysteine residues in a manner analogous to methacrylyl-CoA.

-

Click Chemistry: A biotin-azide reporter molecule is attached to the alkyne handle of the PMAA-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This tags the modified proteins with biotin.

-

Enrichment of Biotinylated Proteins: The biotin-tagged proteins are captured and enriched using streptavidin-coated beads.

-

On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

-

LC-MS/MS Analysis: The resulting peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and pinpoint the exact sites of S-2-carboxypropylation.

Figure 2: Chemoproteomic workflow for the identification of S-2-carboxypropylated proteins.

The S-2-Carboxypropylome: A Functional Snapshot

The application of this chemoproteomic platform to HEK293T cells led to the identification of 403 S-2-carboxypropylated proteins and 120 specific cysteine modification sites.[2][3] This large-scale dataset provided the first glimpse into the "S-2-carboxypropylome."

| Metric | Value | Reference |

| Identified C2cp Proteins | 403 | [2][3] |

| Identified C2cp Sites | 120 | [2][3] |

| Cell Line Used | HEK293T | [2][3] |

Table 1: Summary of the initial proteomic profiling of S-2-carboxypropylation.

Bioinformatic analysis of the identified proteins revealed their involvement in a wide array of fundamental cellular processes.[1][2][3] This suggests that the non-enzymatic modification of these proteins by a reactive metabolite could have widespread consequences for cellular homeostasis.

Key cellular processes involving S-2-carboxypropylated proteins include:

-

Gene Transcription

-

Protein Translation

-

RNA Splicing

-

Protein Folding

-

Energy Production

To validate the findings from the proteomic screen, heterogeneous nuclear ribonucleoprotein U (HNRNPU) was selected for biochemical validation.[3] HNRNPU is a protein whose dysfunction has been linked to neurodevelopmental syndromes.[3] This validation step is crucial to confirm that the modifications identified by the high-throughput proteomic approach occur on specific proteins.

Implications for Disease and Therapeutic Development

The discovery of S-2-carboxypropylation provides a direct molecular link between the accumulation of a toxic metabolite, methacrylyl-CoA, and the modification of a broad range of cellular proteins.[1][2] This has significant implications for understanding the pathophysiology of valine metabolism disorders. The modification of key proteins involved in essential cellular processes could explain the cytotoxic effects observed when methacrylyl-CoA levels are elevated.[1][2]

From a drug development perspective, this discovery opens up several avenues of investigation:

-

Biomarker Development: S-2-carboxypropylated proteins in bodily fluids could serve as potential biomarkers for diagnosing and monitoring diseases associated with dysfunctional valine metabolism.

-

Target Identification: Understanding which S-2-carboxypropylated proteins are critical to disease pathology could reveal new therapeutic targets.

-

Therapeutic Strategies: Strategies aimed at reducing the levels of methacrylyl-CoA or protecting key cysteine residues from modification could be explored for therapeutic benefit.

Future Directions and Concluding Remarks

The identification of S-2-carboxypropylation as a new PTM marks a significant advancement in our understanding of how metabolic intermediates can directly impact the proteome. Future research in this area will likely focus on:

-

Enzymatic Regulation: Investigating whether there are enzymes that can add or remove this modification, which would add another layer of regulatory control.

-

Functional Consequences: Elucidating the precise functional consequences of S-2-carboxypropylation on individual proteins and cellular pathways.

-

Disease Association: Expanding the investigation of this PTM to a wider range of diseases, including other metabolic disorders and cancers.

References

-

Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. MDPI. [Link]

-

(PDF) Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. ResearchGate. [Link]

-

Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Cellular Toxicity of Methacrylyl-CoA and the Formation of S-(2-Carboxypropyl)cysteine-N-acetylcysteine (SCPCM)

Abstract

Methacrylyl-coenzyme A (methacrylyl-CoA) is a critical, yet potentially cytotoxic, intermediate in the mitochondrial catabolism of the branched-chain amino acid valine. Under normal physiological conditions, its flux through the pathway is tightly regulated. However, inborn errors of metabolism, such as deficiencies in the enzymes short-chain enoyl-CoA hydratase (ECHS1) or 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), lead to its accumulation. This guide provides a comprehensive technical overview of the molecular mechanisms underlying methacrylyl-CoA-induced cellular toxicity and the formation of its downstream detoxification products, S-(2-carboxypropyl)cysteine (SCPC) and N-acetyl-S-(2-carboxypropyl)cysteine (SCPCM). We will explore the pathophysiology of methacrylyl-CoA accumulation, its impact on mitochondrial function and cellular redox homeostasis, and detail the experimental protocols for modeling and analyzing these effects in a research setting. This document is intended for researchers, scientists, and drug development professionals investigating inherited metabolic disorders, mitochondrial dysfunction, and cellular toxicology.

Introduction: The Double-Edged Sword of Valine Catabolism

The breakdown of essential branched-chain amino acids (BCAAs), including valine, is a fundamental process for energy production and metabolic homeostasis. The catabolic pathway of valine, however, is unique in its generation of methacrylyl-CoA, a highly reactive α,β-unsaturated thioester.[1][2][3] Its electrophilic nature makes it prone to react with nucleophilic moieties, particularly the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][4] This reactivity is the lynchpin of its toxicity.

Inherited defects in the enzymes responsible for the further metabolism of methacrylyl-CoA, namely ECHS1 and HIBCH, disrupt this delicate balance.[1][5] The resulting accumulation of methacrylyl-CoA is associated with severe pathologies, including Leigh-like syndrome, a progressive neurodegenerative disorder.[1][6][7] The clinical presentation often involves lactic acidosis, developmental delay, and characteristic lesions in the basal ganglia, underscoring the profound impact of this single metabolite on cellular health.[6][7]

This guide will dissect the cellular consequences of methacrylyl-CoA accumulation, focusing on two key areas:

-

Direct Covalent Modification: The non-enzymatic adduction of methacrylyl-CoA to protein cysteine residues, a post-translational modification termed S-2-carboxypropylation, which can alter protein function and contribute to cellular dysfunction.[1]

-

Detoxification and Biomarker Formation: The cellular response to clear excess methacrylyl-CoA, primarily through conjugation with glutathione and subsequent processing to form urinary biomarkers like SCPCM, which are crucial for the diagnosis of ECHS1 and HIBCH deficiencies.[6][8]

We will provide detailed, field-proven methodologies to empower researchers to investigate these phenomena, from establishing cell-based models of methacrylyl-CoA toxicity to the precise quantification of key metabolites and the assessment of cellular damage.

The Metabolic Nexus: Valine Catabolism and Methacrylyl-CoA Detoxification

The catabolism of valine to its ultimate fate as succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, is a multi-step process occurring within the mitochondrial matrix. A critical juncture in this pathway is the conversion of isobutyryl-CoA to methacrylyl-CoA, which is then hydrated by ECHS1 to 3-hydroxyisobutyryl-CoA.[3] HIBCH subsequently cleaves the CoA thioester, releasing 3-hydroxyisobutyrate.[1][4]

When ECHS1 or HIBCH function is impaired, methacrylyl-CoA accumulates, triggering detoxification mechanisms. The primary route involves the conjugation of methacrylyl-CoA with the abundant cellular antioxidant, glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This initial conjugate is then further metabolized through the mercapturic acid pathway to yield SCPC and finally SCPCM, which is excreted in the urine.[6][8]

Diagram: Valine Catabolism and SCPCM Formation Pathway

Caption: Valine catabolism, methacrylyl-CoA toxicity, and SCPCM formation pathway.

Mechanisms of Methacrylyl-CoA-Induced Cellular Toxicity

The cytotoxicity of methacrylyl-CoA stems from its high reactivity, which can lead to a cascade of detrimental cellular events.

Protein S-2-Carboxypropylation: A Novel Post-Translational Modification

The electrophilic double bond in methacrylyl-CoA readily undergoes a Michael addition reaction with the sulfhydryl group of cysteine residues in proteins.[1] This non-enzymatic modification, termed S-2-carboxypropylation, can alter the structure and function of a wide range of proteins.[1] Proteomic studies have identified hundreds of cellular proteins that are targets of this modification, implicating pathways such as RNA splicing, translation, and protein folding.[1] The functional consequences of S-2-carboxypropylation are an active area of research, but it is hypothesized to contribute to the pathogenic phenotypes observed in ECHS1 and HIBCH deficiencies by disrupting critical cellular processes.

Mitochondrial Dysfunction and Impaired Energy Metabolism

The mitochondrion is both the source of methacrylyl-CoA and a primary target of its toxicity. Accumulation of this reactive metabolite can lead to:

-

Inhibition of Key Mitochondrial Enzymes: Methacrylyl-CoA can directly inhibit enzymes of the electron transport chain and the pyruvate dehydrogenase complex (PDC), leading to impaired ATP production.[1][7]

-

Depletion of Coenzyme A: The sequestration of the free Coenzyme A pool into methacrylyl-CoA can limit other CoA-dependent metabolic pathways crucial for energy metabolism.

-

Oxidative Stress: The disruption of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.

Depletion of Glutathione and Redox Imbalance

The conjugation of methacrylyl-CoA with GSH, while a detoxification mechanism, can also lead to the depletion of the cellular GSH pool.[4] GSH is a critical antioxidant, and its depletion can leave the cell vulnerable to oxidative stress from both endogenous and exogenous sources. This redox imbalance can further exacerbate mitochondrial dysfunction and trigger apoptotic cell death pathways.

Experimental Methodologies: A Practical Guide

This section provides detailed, step-by-step protocols for key experiments to study the cellular toxicity of methacrylyl-CoA.

Establishing a Cellular Model of Methacrylyl-CoA Accumulation

Objective: To create an in vitro model of ECHS1 deficiency in a human cell line to study the effects of methacrylyl-CoA accumulation.

Rationale: HEK293T cells are chosen for their high transfection efficiency, making them suitable for siRNA-mediated gene knockdown.[9][10][11][12] Knockdown of ECHS1, a key enzyme in valine catabolism, will lead to the accumulation of its substrate, methacrylyl-CoA, when the cells are supplied with valine.

Protocol: siRNA-mediated Knockdown of ECHS1 in HEK293T Cells

-

Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate to achieve 60-80% confluency at the time of transfection.

-

siRNA Preparation: Prepare a 20 µM stock solution of a validated ECHS1-targeting siRNA and a non-targeting control siRNA.

-

Transfection Complex Formation:

-

For each well, dilute 5 µL of Lipofectamine™ RNAiMAX reagent in 100 µL of Opti-MEM™ medium and mix gently.

-

In a separate tube, dilute 50 pmol of siRNA (2.5 µL of 20 µM stock) in 100 µL of Opti-MEM™ medium.

-

Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 15 minutes at room temperature.

-

-

Transfection: Add the 200 µL siRNA-lipid complex to the cells in each well.

-

Valine Loading: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and supplemented with 20 mM L-valine to induce methacrylyl-CoA accumulation in the ECHS1-knockdown cells.[1]

-

Harvesting: 48-72 hours post-transfection, harvest the cells for downstream analysis (e.g., Western blot for ECHS1 knockdown efficiency, metabolite analysis, or toxicity assays).

Quantification of SCPCM by LC-MS/MS

Objective: To quantify the biomarker SCPCM in cell culture supernatant or urine samples.

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required for the accurate quantification of low-abundance metabolites in complex biological matrices.[8][13][14][15] An isotope-labeled internal standard is used to correct for matrix effects and variations in sample preparation and instrument response.

Protocol: LC-MS/MS Quantification of SCPCM

-

Sample Preparation (Urine):

-

Thaw urine samples on ice.

-

To 100 µL of urine, add 10 µL of an internal standard solution (e.g., ¹³C₃-SCPCM).

-

Add 400 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification.

-

Monitor the specific precursor-to-product ion transitions for SCPCM and its internal standard.

-

-

-

Data Analysis: Quantify SCPCM concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| SCPCM | [Value to be determined empirically] | [Value to be determined empirically] |

| ¹³C₃-SCPCM (IS) | [Value to be determined empirically] | [Value to be determined empirically] |

| Table 1: Example MRM transitions for SCPCM analysis. Note: Specific m/z values need to be optimized for the instrument used. |

Assessment of Mitochondrial Toxicity

Objective: To evaluate the impact of methacrylyl-CoA on mitochondrial function.

Protocol 1: Cellular ATP Level Measurement

Rationale: Cellular ATP levels are a sensitive indicator of mitochondrial health. A decrease in ATP suggests impaired mitochondrial respiration or increased ATP consumption.[5][16]

-

Cell Treatment: Seed cells in a 96-well plate and treat with varying concentrations of methacrylyl-CoA (or use the ECHS1 knockdown model).

-

ATP Measurement: Use a commercial bioluminescence-based ATP assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. A decrease in luminescence corresponds to a decrease in cellular ATP.

Protocol 2: Seahorse XF Cell Mito Stress Test

Rationale: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. This allows for the dissection of specific effects on basal respiration, ATP-linked respiration, and maximal respiratory capacity.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

-

Treatment: Treat cells with methacrylyl-CoA for the desired duration.

-

Assay: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol, which involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Analysis: Analyze the changes in OCR to determine the bioenergetic profile of the cells and identify specific defects in mitochondrial respiration induced by methacrylyl-CoA.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the level of intracellular ROS as an indicator of oxidative stress.

Rationale: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18][19][20] The fluorescence intensity is proportional to the amount of ROS.

Protocol: DCFDA Assay

-

Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with methacrylyl-CoA. Include a positive control (e.g., tert-butyl hydroperoxide).

-

DCFH-DA Staining: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[17]

-

Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[19]

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the fold-change in ROS production.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for robust interpretation and comparison.

| Patient Group | Urinary SCPCM (µmol/mmol creatinine) |

| Healthy Controls (n=6) | < 0.5 |

| ECHS1 Deficient Patients (n=6) | 2.83 - 15.4 |

| Table 2: Representative urinary SCPCM concentrations in healthy controls and patients with ECHS1 deficiency. (Data adapted from published studies for illustrative purposes)[6][8] |

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| ECHS1 | Crotonyl-CoA | ~25 | ~150,000 |

| HIBCH | 3-Hydroxyisobutyryl-CoA | ~10 | ~200,000 |

| Table 3: Kinetic parameters of key enzymes in methacrylyl-CoA metabolism. (Values are approximate and can vary based on experimental conditions)[4][21] |

Conclusion and Future Directions

The accumulation of methacrylyl-CoA due to inborn errors of valine metabolism represents a significant toxicological challenge to the cell, primarily through the covalent modification of proteins and the induction of mitochondrial dysfunction and oxidative stress. The formation and excretion of SCPCM serves as a reliable biomarker for these conditions, enabling early diagnosis and monitoring of dietary interventions.

The experimental framework provided in this guide offers a robust platform for investigating the pathophysiology of methacrylyl-CoA toxicity and for the preclinical evaluation of potential therapeutic strategies. Future research should focus on:

-

Identifying the most critically affected protein targets of S-2-carboxypropylation and elucidating the functional consequences of this modification.

-

Developing high-throughput screening assays to identify small molecules that can either promote the detoxification of methacrylyl-CoA or protect against its downstream toxic effects.

-

Exploring gene therapy approaches to correct the underlying enzymatic deficiencies in ECHS1 and HIBCH.

By integrating the insights from basic research with the development of novel therapeutic approaches, we can hope to improve the outcomes for individuals affected by these devastating metabolic disorders.

References

-

Chen, Y., et al. (2022). Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation. International Journal of Molecular Sciences, 23(21), 13456. Available from: [Link]

-

Kuwajima, M., et al. (2021). Valine metabolites analysis in ECHS1 deficiency. Mitochondrion, 58, 216-223. Available from: [Link]

-

Li, X., et al. (2020). Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature. BMC Medical Genetics, 21(1), 28. Available from: [Link]

-

Gack, G., et al. (2019). Mitochondrial Short-Chain Enoyl-CoA Hydratase 1 Deficiency. GeneReviews®. Available from: [Link]

- Qiagen. (n.d.). HiPerFect Transfection Reagent Protocol. Qiagen Website. Accessed January 22, 2026.

-

Kuepper, U., et al. (2021). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Available from: [Link]

-

Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3661. Available from: [Link]

-

Li, Y., et al. (2023). Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition. Nature Communications, 14(1), 2196. Available from: [Link]

-

Hannon, G. J., & Rossi, J. J. (2004). RNAi in Cultured Mammalian Cells Using Synthetic siRNAs. Cold Spring Harbor Protocols, 2006(1). Available from: [Link]

-

Kawai, Y., et al. (2004). Human liver disease decreases methacrylyl-CoA hydratase and beta-hydroxyisobutyryl-CoA hydrolase activities in valine catabolism. Hepatology Research, 29(3), 169-175. Available from: [Link]

-

Kuwajima, M., et al. (2021). Valine metabolites analysis in ECHS1 deficiency. ResearchGate. Available from: [Link]

-

Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22. Available from: [Link]

-

Di Sanzo, S., et al. (2018). Label-Free Quantitative Proteomics in a Methylmalonyl-CoA Mutase-Silenced Neuroblastoma Cell Line. International Journal of Molecular Sciences, 19(11), 3557. Available from: [Link]

-

Peters, H., et al. (2015). Metabolite studies in HIBCH and ECHS1 defects: Implications for screening. Molecular Genetics and Metabolism, 115(2-3), 168-173. Available from: [Link]

-

Koopman, W. J., et al. (2006). Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase. Sensors, 6(11), 1547-1558. Available from: [Link]

-

Peters, H., et al. (2015). Metabolite studies in HIBCH and ECHS1 defects: Implications for screening. ResearchGate. Available from: [Link]

-

Parker, C. G., et al. (2024). Systematic Targeting of Protein Complexes with Molecular COUPLrs. bioRxiv. Available from: [Link]

-

Sharma, P., et al. (2020). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine. Journal of Chromatographic Science, 58(7), 609-616. Available from: [Link]

-

Dyck, J. R., et al. (1999). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 277(3), H1181-H1190. Available from: [Link]

- Cayman Chemical. (2017). ROS Detection Cell-Based Assay Kit (DCFDA). Cayman Chemical Website. Accessed January 22, 2026.

-

van der Ende, M., et al. (2022). Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism. Journal of Inherited Metabolic Disease, 45(5), 896-907. Available from: [Link]

-

Manicki, M., et al. (2024). Valine restriction extends survival in a Drosophila model of short-chain enoyl-CoA hydratase 1 (ECHS1) deficiency. bioRxiv. Available from: [Link]

- ResearchGate. (2013). How do you co-transfect DNA and siRNA into HEK cells?

-

Celma, C., et al. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13-22. Available from: [Link]

-

Pistoia, M., et al. (2023). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. PLoS ONE, 18(1), e0279998. Available from: [Link]

-

Bantscheff, M., et al. (2007). Expression proteomics reveals protein targets and highlights mechanisms of action of small molecule drugs. Nature Biotechnology, 25(9), 1035-1044. Available from: [Link]

-